molecular formula C9H7ClN2O5S B8039465 (2,4-dioxo-1H-quinazolin-3-yl) chloromethanesulfonate

(2,4-dioxo-1H-quinazolin-3-yl) chloromethanesulfonate

Cat. No.: B8039465
M. Wt: 290.68 g/mol
InChI Key: CRRZBGOGFULJLJ-UHFFFAOYSA-N
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Description

(2,4-dioxo-1H-quinazolin-3-yl) chloromethanesulfonate is a chemical compound that has garnered attention in various scientific fields due to its unique structural properties and potential applications. This compound features a quinazolinone core, which is known for its biological activity, coupled with a chloromethanesulfonate group, enhancing its reactivity and versatility in chemical synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,4-dioxo-1H-quinazolin-3-yl) chloromethanesulfonate typically involves the following steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.

    Introduction of the Chloromethanesulfonate Group: The chloromethanesulfonate group is introduced via a reaction with chloromethanesulfonyl chloride. This step usually requires a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent choice, and reaction time to ensure high yield and purity. Continuous flow reactors may be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

(2,4-dioxo-1H-quinazolin-3-yl) chloromethanesulfonate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloromethanesulfonate group is highly reactive towards nucleophiles, leading to substitution reactions where the chlorine atom is replaced by other nucleophiles such as amines, alcohols, or thiols.

    Oxidation and Reduction: The quinazolinone core can participate in redox reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include primary and secondary amines, alcohols, and thiols. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at moderate temperatures.

    Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or reducing agents like sodium borohydride can be used under controlled conditions.

Major Products

The major products of these reactions depend on the nucleophile used. For example, reaction with an amine would yield a sulfonamide derivative, while reaction with an alcohol would produce a sulfonate ester.

Scientific Research Applications

Chemistry

In chemistry, (2,4-dioxo-1H-quinazolin-3-yl) chloromethanesulfonate is used as an intermediate in the synthesis of more complex molecules. Its reactivity makes it a valuable building block in organic synthesis.

Biology and Medicine

In biological and medical research, this compound has been investigated for its potential as an antibacterial agent. The quinazolinone core is known to inhibit bacterial enzymes, making derivatives of this compound promising candidates for new antibiotics .

Industry

Industrially, this compound can be used in the production of pharmaceuticals and agrochemicals. Its ability to form stable derivatives makes it useful in the development of new materials and chemical products.

Mechanism of Action

The mechanism by which (2,4-dioxo-1H-quinazolin-3-yl) chloromethanesulfonate exerts its effects involves the inhibition of bacterial enzymes, particularly DNA gyrase. This enzyme is crucial for bacterial DNA replication, and its inhibition leads to the disruption of bacterial cell division and growth . The chloromethanesulfonate group enhances the compound’s ability to interact with the enzyme, increasing its antibacterial potency.

Comparison with Similar Compounds

Similar Compounds

    Quinazolin-2,4-dione: Shares the quinazolinone core but lacks the chloromethanesulfonate group, resulting in different reactivity and applications.

    Chloromethanesulfonyl Chloride: Contains the chloromethanesulfonate group but lacks the quinazolinone core, making it a more general reagent for sulfonation reactions.

Uniqueness

(2,4-dioxo-1H-quinazolin-3-yl) chloromethanesulfonate is unique due to the combination of the biologically active quinazolinone core and the reactive chloromethanesulfonate group. This dual functionality allows it to participate in a wide range of chemical reactions and enhances its potential in various scientific and industrial applications.

Properties

IUPAC Name

(2,4-dioxo-1H-quinazolin-3-yl) chloromethanesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2O5S/c10-5-18(15,16)17-12-8(13)6-3-1-2-4-7(6)11-9(12)14/h1-4H,5H2,(H,11,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRRZBGOGFULJLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C(=O)N2)OS(=O)(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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